N-((4-(2-羟乙氧基)四氢-2H-噻喃-4-基)甲基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

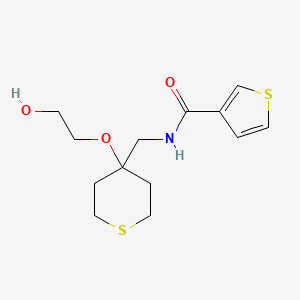

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H19NO3S2 and its molecular weight is 301.42. The purity is usually 95%.

BenchChem offers high-quality N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物活性化合物

噻吩类类似物,包括我们感兴趣的化合物,已被越来越多的科学家作为潜在的生物活性化合物进行研究 . 它们在药物化学家改进具有多种生物学效应的先进化合物方面起着至关重要的作用 .

工业化学和材料科学

噻吩衍生物在工业化学和材料科学中用作腐蚀抑制剂 . 这表明我们的化合物也可能在这些领域使用。

有机半导体

噻吩介导的分子,包括我们的化合物,在有机半导体的进步中发挥着重要作用 . 这使得它们在电子设备的开发中至关重要。

有机场效应晶体管 (OFETs)

噻吩衍生物也用于有机场效应晶体管 (OFETs) 的制造 . 这些是一种在通道中使用有机半导体的晶体管。

有机发光二极管 (OLEDs)

噻吩类化合物用于有机发光二极管 (OLEDs) 的制造 . OLED 用于在诸如电视屏幕、计算机显示器和便携式系统(如智能手机、手持游戏机和 PDA)的设备中创建数字显示。

药理特性

具有噻吩环系的分子表现出许多药理特性,例如抗癌、抗炎、抗菌、降压和抗动脉粥样硬化特性 . 这表明我们的化合物可能用于开发新药。

稳定自由氮氧自由基的合成

四氢-4H-噻喃-4-酮,一类与我们感兴趣的化合物相关的化合物,是制备稳定自由氮氧自由基的宝贵试剂 . 这些自由基在化学和生物学中具有各种应用。

光敏半导体和电致变色材料

四氢-4H-噻喃-4-酮也用于制备光敏半导体和电致变色材料 . 这些材料在施加电荷脉冲时会改变颜色。

生物活性

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a thiophene ring system and a tetrahydrothiopyran moiety, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide is C13H19N3O3S, with a molecular weight of approximately 299.37 g/mol. Its structure includes:

- A thiophene ring that enhances biological interactions.

- A tetrahydrothiopyran unit linked through a methylene bridge.

- A hydroxyethoxy substituent that improves solubility.

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which modulates biochemical pathways critical for disease progression.

- Receptor Modulation : It influences receptor activity, potentially altering cellular responses and signaling pathways.

Biological Activities

Research indicates that this compound has several promising biological activities:

Anticancer Activity

Studies have demonstrated that thiophene derivatives possess anticancer properties by targeting key proteins involved in tumor growth and metastasis. For instance, compounds similar to N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene | HepG2 | 15 |

| N-(4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene | MCF-7 | 10 |

Antimicrobial Activity

Compounds containing thiophene rings have exhibited antimicrobial properties against various pathogens. Research has identified N-acylated derivatives with enhanced activity against respiratory tract infection pathogens.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxicity of several thiophene-based compounds, including N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene. The results indicated significant activity against HepG2 and MCF-7 cell lines, suggesting potential for development as anticancer agents .

- Enzyme Interaction Studies : Interaction studies revealed that the compound binds effectively to specific enzymes involved in metabolic pathways, demonstrating its potential as a drug candidate for diseases requiring enzyme modulation .

Comparative Analysis with Similar Compounds

Thiophene derivatives are recognized for their diverse biological activities. A comparative analysis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene with other thiophene-based drugs reveals a commonality in targeting inflammatory pathways and cancer-related mechanisms.

| Compound | Therapeutic Use | Target Enzyme/Receptor |

|---|---|---|

| Thiophene-based Drug A | Anticancer | Kinases |

| Thiophene-based Drug B | Anti-inflammatory | COX enzymes |

| N-(4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene | Anticancer/Antimicrobial | Various |

属性

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S2/c15-4-5-17-13(2-7-18-8-3-13)10-14-12(16)11-1-6-19-9-11/h1,6,9,15H,2-5,7-8,10H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUYSRXTRVDKJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)C2=CSC=C2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。